

Raltegravir potassium fold-change resistance N155H Y143C mutants

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Compound Focus: Raltegravir Potassium

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Quantitative Comparison of Raltegravir Resistance

The table below summarizes the fold-change in resistance and other key characteristics of the N155H and Y143C mutations, based on data from the search results.

Mutation	Reported Fold-Change (FC) in RAL IC ₅₀	Impact on Viral Replication Capacity (Fitness)	Common Co-occurring / Compensatory Mutations	Prevalence and Clinical Dynamics
N155H	~7-fold [1]	Less fit than wild-type virus; fitness is partially restored by secondary mutations like E92Q [2].	E92Q, V151I [2] [3]	Often emerges first during treatment failure, but may later be replaced by the Q148 or Y143 pathways [2] [4] [5].

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Y143C/R	FC ~6 to ~52 (Y143 pathway); varies significantly based on secondary mutations [5].	Confers a significant fitness defect; the Y143C mutant alone showed no major resistance in one HIV-2 study [6] [1].	T97A, L74M, G163R [4] [7]	Often replaces the initial N155H mutant in a viral population during continued drug pressure [4] [5].
Q148H/R (For Context)	>14-fold (Q148R alone); can exceed 1000-fold with secondary mutations [1].	Significantly less fit than wild-type and N155H mutants; fitness is greatly restored by G140S [2].	G140S, E138K [2]	Considered one of the most resistant and fit combinations once secondary mutations arise [2] [3].

> **Important Note on Data Variability:** The reported fold-change values can vary considerably between studies due to differences in experimental systems (e.g., single-cycle vs. spreading infection assays, use of HIV-1 vs. HIV-2). The values in the table are representative examples.

Detailed Experimental Protocols

The data in the table above was generated through well-established laboratory techniques. Here is a detailed breakdown of the key methodologies cited.

Site-Directed Mutagenesis and Recombinant Virus Generation

This is a fundamental technique for introducing specific mutations into the viral genome to study their effects [2] [1].

- **Procedure:** The wild-type HIV integrase gene, often within a larger *pol* gene fragment, is cloned into a plasmid. Mutations (e.g., N155H, Y143C) are introduced using primers containing the desired

nucleotide change and a high-fidelity DNA polymerase [2].

- **Virus Production:** The mutated plasmid is then used in a process to generate infectious recombinant viruses. This is often done by co-transfecting human 293T cells with the mutant plasmid and a corresponding viral backbone from which the integrase gene has been deleted. Homologous recombination results in a full-length, infectious virus carrying the mutation of interest [2].
- **Verification:** The integrase coding sequence from the produced virus is sequenced to confirm the presence of the intended mutation and the absence of unintended changes [2].

Drug Susceptibility (Phenotypic) Assays

These assays measure the direct impact of mutations on the drug's effectiveness.

- **Cell-Based Assays:** Susceptibility is typically determined in single-cycle infectivity assays using specialized cell lines like TZM-bl or MAGI-5A. These cells contain a reporter gene (e.g., β -galactosidase or luciferase) that is activated upon successful viral infection [2] [1].
- **Protocol:** Serial dilutions of Raltegravir are prepared in a culture plate. A standardized amount of virus is added to each well, followed by the indicator cells. After incubation (e.g., 48 hours), the reporter activity is measured [2].
- **Data Analysis:** The drug concentration that inhibits 50% of viral infection (IC_{50}) is calculated by plotting the percent inhibition of reporter activity against the \log_{10} drug concentration. The Fold-Change (FC) is derived by dividing the IC_{50} of the mutant virus by the IC_{50} of the wild-type reference virus [2] [1].

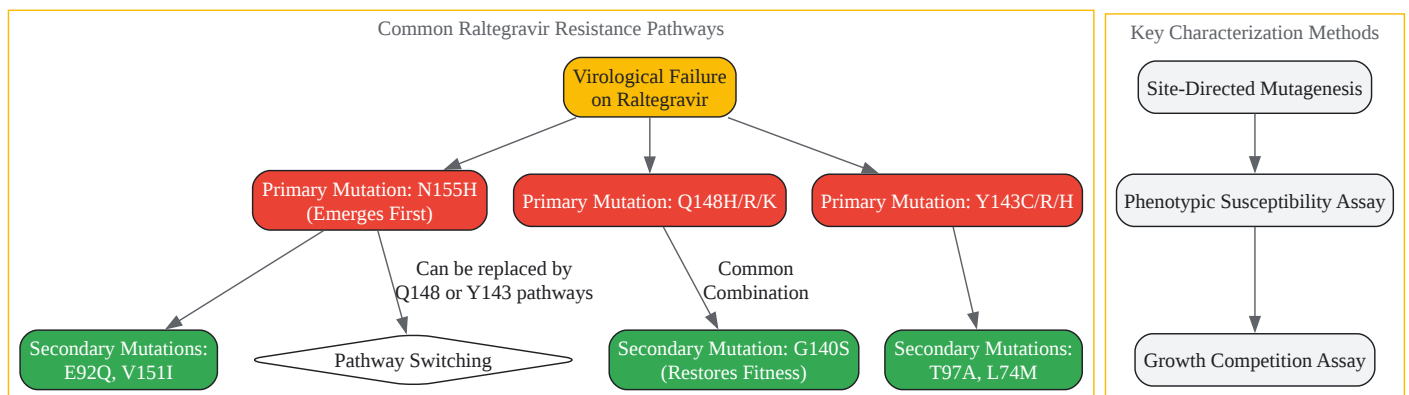
Growth Competition Assays for Fitness Measurement

These experiments compare the replication efficiency of mutant viruses relative to the wild-type.

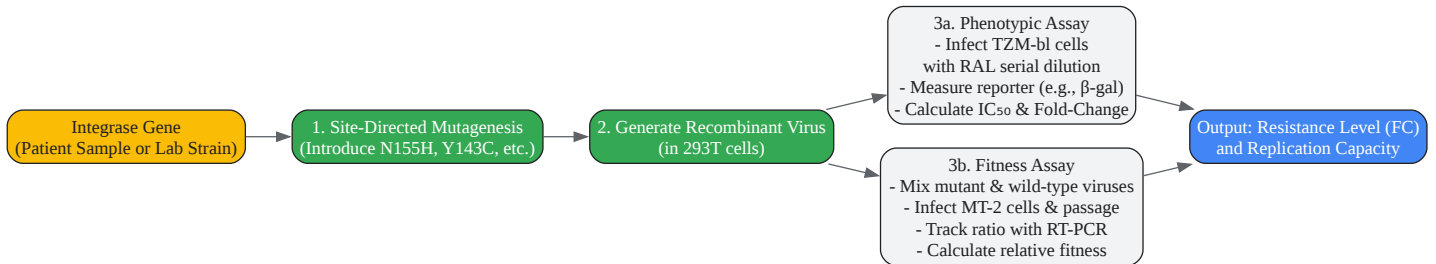
- **Procedure:** Two recombinant viruses, one with a resistance mutation and one wild-type, are tagged with different genetic markers (e.g., *hisD* or *GFP*). They are then mixed at known ratios (e.g., 50:50) and used to infect cell cultures (e.g., MT-2 cells) [2].
- **Monitoring:** The cultures are passaged repeatedly over 1-2 weeks. At multiple time points, samples are taken, and the proportion of each virus is quantified using methods like real-time RT-PCR specific to each genetic tag [2].
- **Fitness Calculation:** The virus that increases its proportion in the mixture over time is deemed more "fit." The relative fitness is calculated from the change in the ratio of the two viruses across passages [2].

Raltegravir Resistance Pathways and Experimental Workflow

The relationship between the primary mutations and the key experiments used to characterize them can be visualized in the following diagrams.



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Key Interpretive Notes

- **Pathway Exclusivity:** The three primary resistance pathways (N155H, Q148H/K/R, and Y143C/R/H) are generally **mutually exclusive**; you rarely find them on the same viral genome [4] [8] [6]. This is likely because each mutation induces distinct structural changes in the integrase enzyme.
- **Fitness-Resistance Trade-off:** A common theme is the trade-off between resistance and viral fitness. While primary mutations confer resistance, they often impair the enzyme's normal function. **Secondary mutations (like G140S with Q148H) are crucial because they partially restore viral fitness without compromising the high level of resistance**, making the variant more successful in the long term [2].
- **Context Matters (HIV-1 vs. HIV-2):** Be cautious when extrapolating data. The Y143C mutation, for instance, did not confer significant resistance to Raltegravir in an HIV-2 model unless it was accompanied by the E92Q mutation, highlighting that resistance patterns can differ between HIV types [6].

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